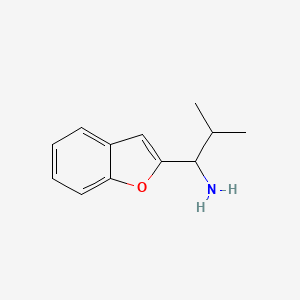

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine

説明

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine (IUPAC name) is a synthetic arylalkylamine featuring a benzofuran moiety linked to a 2-methylpropan-1-amine group. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.24 g/mol . The compound, also known as 2-MAPB, has been structurally confirmed via NMR, GC-MS, and FTIR-ATR analyses, revealing a planar benzofuran system and a methyl-substituted amine side chain .

特性

IUPAC Name |

1-(1-benzofuran-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXIDXQZKJWBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

化学反応の分析

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell proliferation pathways. For instance, studies have demonstrated its effectiveness against prostate cancer (PC3) and colon cancer (SW620) cell lines .

- Neuropharmacology : The compound has been investigated for its interaction with neurotransmitter systems, specifically its binding profiles related to serotonin receptors. This interaction may suggest potential applications in treating mood disorders or neurodegenerative diseases .

The benzofuran moiety contributes to a range of biological activities:

- Antioxidant Properties : Compounds containing benzofuran structures have been noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for developing treatments for chronic inflammatory conditions .

Toxicological Studies

Recent studies have focused on the toxicological profiles of benzofuran derivatives, including 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine. These investigations are essential for understanding safety profiles and potential side effects when used in therapeutic contexts. Reports indicate that while some analogs show promise, they also present risks of cytotoxicity at certain concentrations .

Case Study 1: Anticancer Efficacy

In a study published in International Journal of Molecular Sciences, researchers synthesized several derivatives of benzofuran compounds and tested their efficacy against various cancer cell lines. The results showed that 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine exhibited significant cytotoxic effects on K562 (chronic myelogenous leukemia) and Caki 1 (human kidney cancer) cells, demonstrating its potential as an anticancer agent .

Case Study 2: Neurochemical Binding Profiles

A study examining the neurochemical binding profiles of benzofuran analogs revealed that 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine interacts with serotonin receptors, suggesting its potential role in modulating mood and behavior. This study provides insights into the mechanisms through which this compound could be leveraged in neuropharmacological applications .

作用機序

The mechanism of action of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of certain cancer cells by interfering with cell proliferation and inducing apoptosis . The compound’s ability to interact with multiple biological targets makes it a promising candidate for further research in drug development .

類似化合物との比較

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 2-MAPB and related compounds:

Pharmacological and Functional Comparisons

- Benzofuran vs. Benzofuran derivatives (e.g., 3a-3j in ) exhibit moderate antimicrobial activity, suggesting 2-MAPB may share similar properties .

- The 2,2-dimethyl substituent in (1R)-1-(Benzofuran-2-yl)-2,2-dimethylpropan-1-amine introduces steric hindrance, which may reduce metabolic degradation but limit receptor affinity .

- PPAP’s mechanism involves catecholamine uptake inhibition without monoamine oxidase (MAO) inhibition , a profile that 2-MAPB may emulate due to its amine side chain.

Analytical Characterization

2-MAPB’s structure was confirmed using advanced NMR techniques (1H–13C HMBC, NOESY), which are standard for verifying arylalkylamines . Similar methods apply to analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride ().

生物活性

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine, a compound featuring a benzofuran moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molar mass of approximately 189.25 g/mol. Its unique structure allows for interactions with various biological targets, which is pivotal for its activity.

Biological Activities

Research indicates that 1-(1-benzofuran-2-yl)-2-methylpropan-1-amine exhibits several notable biological activities:

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown moderate effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Cytotoxicity and Apoptosis : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it induces apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and the activation of caspases .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.0 | Apoptosis via ROS generation |

| HL-60 | 0.1 | Induction of intrinsic cell death pathway |

| HeLa | >100 | Non-toxic at therapeutic concentrations |

The mechanisms by which 1-(1-benzofuran-2-yl)-2-methylpropan-1-amine exerts its effects include:

- Inhibition of Cell Proliferation : The compound interferes with cellular proliferation pathways, leading to reduced viability in cancer cells.

- Induction of Apoptosis : It promotes apoptosis through mitochondrial dysfunction and activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Case Studies

A series of studies have explored the biological activity of benzofuran derivatives, including 1-(1-benzofuran-2-yl)-2-methylpropan-1-amine:

- Anticancer Activity : In a study evaluating various benzofuran derivatives, 1-(1-benzofuran-2-yl)-2-methylpropan-1-amine was found to induce significant cytotoxicity in K562 cells with an IC50 value of 5.0 µM. The mechanism involved ROS generation and subsequent apoptosis .

- Antimicrobial Efficacy : The compound showed promising results against several bacterial strains, particularly Gram-positive bacteria. Its MIC values indicate moderate effectiveness, suggesting potential for further development as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Modifications to the benzofuran structure have been shown to enhance biological activity. For instance, brominated derivatives exhibited increased cytotoxicity compared to their non-brominated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。